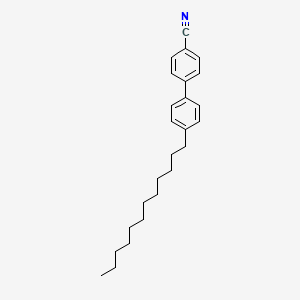

4-Cyano-4'-dodecylbiphenyl

Beschreibung

4-Cyano-4'-dodecylbiphenyl (12CB) is a cyanobiphenyl liquid crystal (LC) with a dodecyl (12-carbon) alkyl chain attached to one phenyl ring and a cyano group (-CN) on the other. This compound exhibits smectic (S) and isotropic (I) mesophases, with phase transitions at Cr 46°C → S 58°C → I . Its extended alkyl chain enhances molecular anisotropy, favoring layered smectic phases over nematic phases observed in shorter-chain homologs.

Eigenschaften

IUPAC Name |

4-(4-dodecylphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N/c1-2-3-4-5-6-7-8-9-10-11-12-22-13-17-24(18-14-22)25-19-15-23(21-26)16-20-25/h13-20H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTXPODSLSFRTBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00886220 | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-dodecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00886220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57125-49-2 | |

| Record name | 4′-Dodecyl[1,1′-biphenyl]-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57125-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-4-carbonitrile, 4'-dodecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057125492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-dodecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00886220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-dodecyl[1,1'-biphenyl]-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-4’-dodecylbiphenyl typically involves the following steps:

Bromination of Biphenyl: Biphenyl is first brominated to introduce a bromine atom at one end of the biphenyl core.

Alkylation: The brominated biphenyl is then subjected to alkylation using dodecyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of 4-Cyano-4’-dodecylbiphenyl follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Types of Reactions:

Oxidation: 4-Cyano-4’-dodecylbiphenyl can undergo oxidation reactions, particularly at the dodecyl chain, leading to the formation of carboxylic acids or ketones.

Reduction: The cyano group can be reduced to an amine using reagents like lithium aluminum hydride.

Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Amines.

Substitution: Halogenated biphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

4-Cyano-4’-dodecylbiphenyl has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studies of liquid crystalline behavior and phase transitions.

Biology: Investigated for its potential use in biosensors and bioimaging due to its unique optical properties.

Medicine: Explored for drug delivery systems, particularly in targeting specific tissues or cells.

Industry: Widely used in the production of liquid crystal displays, smart windows, and other optoelectronic devices.

Wirkmechanismus

The mechanism of action of 4-Cyano-4’-dodecylbiphenyl is primarily related to its liquid crystalline properties. The compound aligns in a specific orientation under an electric field, which is the basis for its use in liquid crystal displays. The cyano group contributes to the dipole moment, enhancing the compound’s responsiveness to electric fields. The dodecyl chain provides flexibility and stability to the liquid crystalline phase.

Vergleich Mit ähnlichen Verbindungen

Key Structural Variations

Cyanobiphenyls differ primarily in alkyl chain length and substituents (e.g., alkoxy vs. alkyl). These variations influence phase behavior, thermal stability, and applications:

- Alkyl Chain Length : Longer chains (e.g., dodecyl) increase molecular rigidity and van der Waals interactions, stabilizing smectic phases.

- Substituent Type : Alkoxy groups (e.g., heptyloxy) introduce polarity, altering dielectric properties and phase transitions.

Phase Behavior Comparison

Data from SYNTHON Chemicals (Table 1) highlight mesophase transitions for alkyl-cyanobiphenyls :

| Compound | Alkyl Chain | Phase Transitions (°C) | Mesophase Sequence |

|---|---|---|---|

| 4-Cyano-4'-pentylbiphenyl (5CB) | C5 | Cr 21.5 → SA 33 → N 40.5 → I | Smectic A, Nematic |

| 4-Cyano-4'-octylbiphenyl (8CB) | C8 | Cr 21.5 → SA 33 → N 40.5 → I | Smectic A, Nematic |

| 4-Cyano-4'-nonylbiphenyl (9CB) | C9 | Cr 42 → SA 47.5 → N 49.5 → I | Smectic A, Nematic |

| 4-Cyano-4'-decylbiphenyl (10CB) | C10 | Cr 44 → SA 51.5 → I | Smectic A |

| 4-Cyano-4'-dodecylbiphenyl (12CB) | C12 | Cr 46 → S 58 → I | Smectic |

Key Findings :

- Nematic Phase Suppression : Longer chains (C10 and C12) eliminate nematic phases, favoring direct Smectic-to-Isotropic transitions.

- Thermal Stability : Transition temperatures increase with chain length (e.g., 12CB’s Smectic phase persists up to 58°C vs. 5CB’s Nematic phase at 40.5°C).

Physical and Chemical Properties

Molecular Weight and Solubility

- 12CB : Molecular weight = 333.54 g/mol (C25H33N). Higher chain length reduces solubility in polar solvents compared to shorter homologs like 5CB (MW 261.35 g/mol) .

- Alkoxy Derivatives: 4-Cyano-4'-heptyloxybiphenyl (7OCB, MW 293.41 g/mol) shows similar phase behavior to alkyl analogs but with altered dielectric anisotropy .

Liquid Crystal Displays (LCDs)

Computational Studies

- Molecular dynamics simulations for 5CB and homologs (e.g., reoptimized force fields for phase behavior prediction) provide frameworks for modeling 12CB .

Biologische Aktivität

4-Cyano-4'-dodecylbiphenyl is a compound that has garnered attention for its potential biological activities, particularly in the fields of materials science and biochemistry. This article explores its biological activity through various studies, focusing on its mechanisms of action, effects on cellular processes, and potential applications.

This compound is a liquid crystal compound characterized by its biphenyl structure with a dodecyl chain and a cyano group. This structure contributes to its unique properties in both physical and biological contexts.

The biological activity of this compound is primarily linked to its interactions with cellular components. The compound is known to influence:

- Cell Signaling Pathways : It modulates various signaling pathways that can affect gene expression and cellular metabolism.

- Enzyme Activity : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.

Biological Effects

Research indicates that this compound exhibits several biological effects:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacteria, suggesting potential applications in antimicrobial treatments.

- Cellular Toxicity : At higher concentrations, it may exhibit cytotoxic effects, impacting cell viability and function.

Case Studies

- Antimicrobial Properties :

- Cellular Interaction :

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits E. coli growth | |

| Cytotoxicity | Reduces cell viability at high doses | |

| Gene Expression Modulation | Alters lipid metabolism genes |

Pharmacokinetics

The pharmacokinetics of this compound suggest it is lipophilic, which allows for widespread distribution in biological systems. Its metabolism likely involves hydrolysis by esterases, leading to the formation of metabolites that may also exhibit biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.